molecular formula C12H17NO3 B2666513 methyl5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate CAS No. 2503207-36-9

methyl5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2666513
CAS No.: 2503207-36-9
M. Wt: 223.272
InChI Key: FOFWJBVDLQRRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate is a chemical compound with a unique structure that includes a cyclopropyl group, a methylpropyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate typically involves the reaction of cyclopropyl ketones with appropriate reagents to form the oxazole ring. One common method includes the condensation of cyclopropyl ketones with hydroxylamine hydrochloride in the presence of a base, followed by esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as condensation, cyclization, and esterification, with careful control of temperature, pH, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acids, while reduction can produce reduced oxazole derivatives .

Scientific Research Applications

Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl and methylpropyl groups contribute to its stability and potential as a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-7(2)6-9-10(12(14)15-3)13-16-11(9)8-4-5-8/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFWJBVDLQRRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(ON=C1C(=O)OC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.